molecular formula C16H12FN3O3 B2836356 2-(2-fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide CAS No. 880791-76-4

2-(2-fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide

Cat. No. B2836356
CAS RN: 880791-76-4
M. Wt: 313.288
InChI Key: VRLFCGGXCNFZGL-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide, also known as FOA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FOA is a synthetic compound that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide is not fully understood, but it is believed to inhibit the activity of enzymes involved in cell growth and proliferation. 2-(2-fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression and cell growth. 2-(2-fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide has also been shown to inhibit the activity of topoisomerase II, an enzyme that plays a role in DNA replication and cell division.
Biochemical and Physiological Effects:
2-(2-fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide has been shown to have several biochemical and physiological effects. 2-(2-fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. 2-(2-fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide has also been shown to inhibit the formation of new blood vessels, which is important for the growth and spread of cancer cells. Moreover, 2-(2-fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide has been shown to inhibit the growth of fungi and bacteria, which makes it a potential candidate for the development of new antifungal and antibacterial agents.

Advantages and Limitations for Lab Experiments

2-(2-fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide has several advantages for lab experiments, including its ability to inhibit the growth of cancer cells, fungi, and bacteria. 2-(2-fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide is also relatively easy to synthesize in good yields using different methods. However, 2-(2-fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide has some limitations, including its potential toxicity and its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 2-(2-fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide. One direction is to study its potential applications in the treatment of different types of cancer. Another direction is to study its potential use as an antifungal and antibacterial agent. Moreover, further studies are needed to understand the mechanism of action of 2-(2-fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide and its potential toxicity. Finally, the development of new synthesis methods for 2-(2-fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide could lead to the discovery of new compounds with improved properties.

Synthesis Methods

2-(2-fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide can be synthesized using different methods, including the reaction of 2-fluorophenol with ethyl chloroacetate, followed by the reaction of the resulting compound with hydrazine hydrate and phenyl isocyanate. Another method involves the reaction of 2-fluorophenol with ethyl chloroacetate, followed by the reaction of the resulting compound with hydrazine hydrate and phenyl isothiocyanate. Both methods result in the synthesis of 2-(2-fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide in good yields.

Scientific Research Applications

2-(2-fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. 2-(2-fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide has been shown to have anticancer activity by inhibiting the growth of cancer cells. 2-(2-fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide has also been studied for its potential use as an antifungal agent, as it has been shown to inhibit the growth of fungi. Moreover, 2-(2-fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide has been studied for its potential use as an antibacterial agent, as it has been shown to inhibit the growth of bacteria.

properties

IUPAC Name

2-(2-fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O3/c17-12-8-4-5-9-13(12)22-10-14(21)18-16-15(19-23-20-16)11-6-2-1-3-7-11/h1-9H,10H2,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRLFCGGXCNFZGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NON=C2NC(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide

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